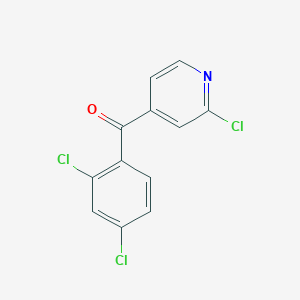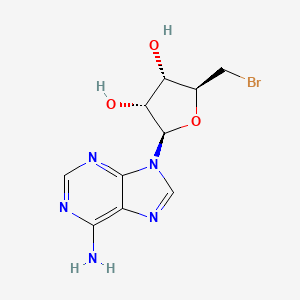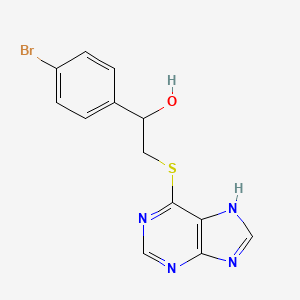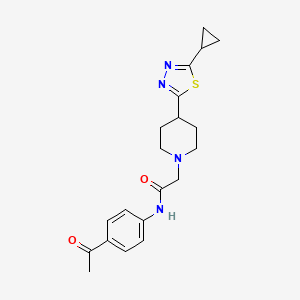
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone is an organic compound with the molecular formula C12H6Cl3NO It is a derivative of pyridine and phenylmethanone, characterized by the presence of chlorine atoms on both the pyridine and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine and phenyl rings can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized forms.
Scientific Research Applications
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4-pyridinyl)methanol: A related compound with a hydroxyl group instead of the carbonyl group.
(2-Chloro-4-pyridinyl)(2,3-dichlorophenyl)methanone: Similar structure but with different chlorine substitution on the phenyl ring.
Uniqueness
(2-Chloro-4-pyridinyl)(2,4-dichlorophenyl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms on both the pyridine and phenyl rings can enhance its stability and interaction with molecular targets.
Properties
CAS No. |
80099-91-8 |
|---|---|
Molecular Formula |
C12H6Cl3NO |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(2-chloropyridin-4-yl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H6Cl3NO/c13-8-1-2-9(10(14)6-8)12(17)7-3-4-16-11(15)5-7/h1-6H |
InChI Key |
RFPHKYYPKQTJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)

![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)


![2-(Benzenesulfonyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14136876.png)
acetic acid](/img/structure/B14136877.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)



![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)

